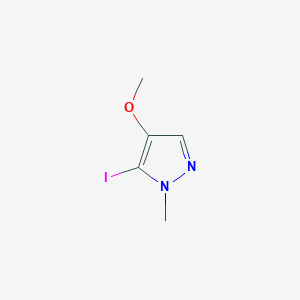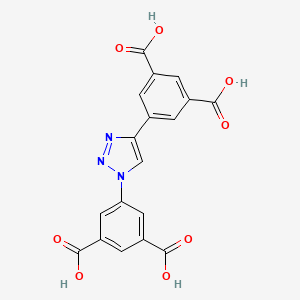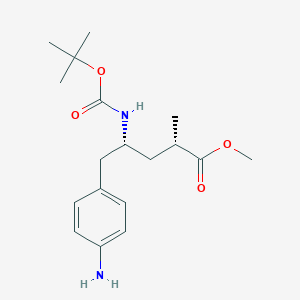
Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Metil (2S,4R)-5-(4-aminofenil)-4-((terc-butoxicarbonil)amino)-2-metilpentanoato es un compuesto orgánico complejo que presenta un grupo protector terc-butoxicarbonil (Boc). Este compuesto se utiliza a menudo en síntesis orgánica e investigación farmacéutica debido a sus propiedades estructurales y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Metil (2S,4R)-5-(4-aminofenil)-4-((terc-butoxicarbonil)amino)-2-metilpentanoato generalmente implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Una ruta común implica la protección del grupo amino con un grupo Boc, seguido de esterificación y posteriores transformaciones de grupos funcionales para introducir los sustituyentes deseados.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de técnicas de síntesis de alto rendimiento y métodos de purificación avanzados como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El Metil (2S,4R)-5-(4-aminofenil)-4-((terc-butoxicarbonil)amino)-2-metilpentanoato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales.
Sustitución: Se pueden llevar a cabo reacciones de sustitución nucleofílica y electrófila para introducir diferentes sustituyentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas, disolventes como el diclorometano y catalizadores para mejorar las velocidades de reacción.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en el anillo aromático o la parte del éster.
Aplicaciones Científicas De Investigación
El Metil (2S,4R)-5-(4-aminofenil)-4-((terc-butoxicarbonil)amino)-2-metilpentanoato tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con moléculas y vías biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como bloque de construcción para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del Metil (2S,4R)-5-(4-aminofenil)-4-((terc-butoxicarbonil)amino)-2-metilpentanoato implica su interacción con objetivos moleculares específicos. El grupo protector Boc se puede eliminar selectivamente en condiciones ácidas, revelando el grupo amina libre, que luego puede participar en reacciones químicas o interacciones biológicas adicionales. La estructura del compuesto le permite interactuar con enzimas, receptores u otras biomoléculas, influenciando diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
- Metil (2S,4R)-5-(4-nitrofenil)-4-((terc-butoxicarbonil)amino)-2-metilpentanoato
- Metil (2S,4R)-5-(4-hidroxifenil)-4-((terc-butoxicarbonil)amino)-2-metilpentanoato
Singularidad
El Metil (2S,4R)-5-(4-aminofenil)-4-((terc-butoxicarbonil)amino)-2-metilpentanoato es único debido a su combinación específica de grupos funcionales, que confieren reactividad distinta y aplicaciones potenciales. La presencia de la amina protegida con Boc y el grupo éster permite modificaciones químicas versátiles, lo que lo convierte en un intermedio valioso en la síntesis orgánica e investigación farmacéutica.
Este artículo detallado proporciona una descripción general completa del Metil (2S,4R)-5-(4-aminofenil)-4-((terc-butoxicarbonil)amino)-2-metilpentanoato, cubriendo sus métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C18H28N2O4 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
methyl (2S,4R)-5-(4-aminophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C18H28N2O4/c1-12(16(21)23-5)10-15(20-17(22)24-18(2,3)4)11-13-6-8-14(19)9-7-13/h6-9,12,15H,10-11,19H2,1-5H3,(H,20,22)/t12-,15+/m0/s1 |
Clave InChI |
MQIQHUYMIAQRPR-SWLSCSKDSA-N |
SMILES isomérico |
C[C@@H](C[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C)C(=O)OC |
SMILES canónico |
CC(CC(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


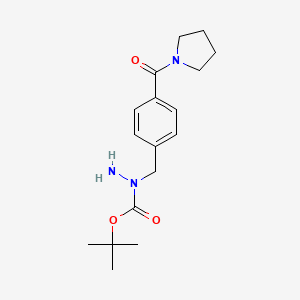
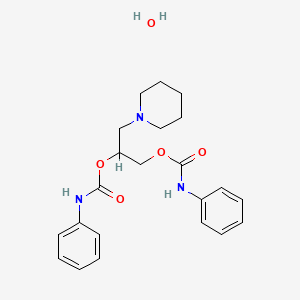

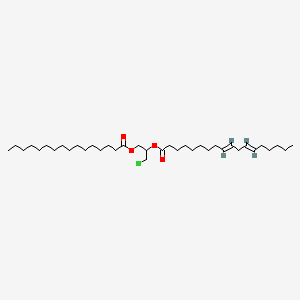
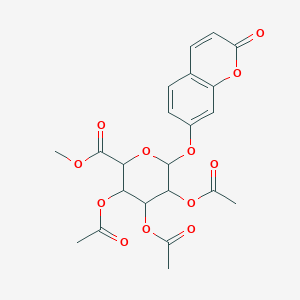
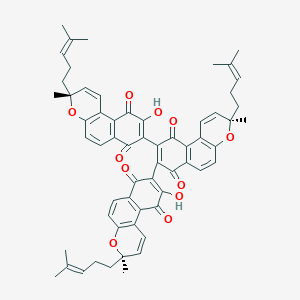
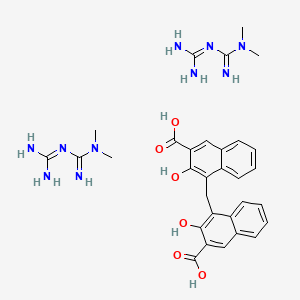


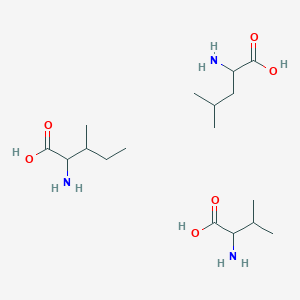
![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
